molecular formula C8H8Cl2O B12276996 (4,5-Dichloro-2-methylphenyl)methanol

(4,5-Dichloro-2-methylphenyl)methanol

Cat. No.: B12276996
M. Wt: 191.05 g/mol
InChI Key: FJHBRMNFPCGBLV-UHFFFAOYSA-N
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Description

(4,5-Dichloro-2-methylphenyl)methanol is an organic compound characterized by the presence of two chlorine atoms and a methyl group attached to a benzene ring, with a hydroxymethyl group (-CH2OH) at the para position relative to the methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-Dichloro-2-methylphenyl)methanol typically involves the chlorination of 2-methylphenol (o-cresol) followed by a reduction reaction. One common method is the chlorination of 2-methylphenol using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to produce 4,5-dichloro-2-methylphenol. This intermediate is then subjected to a reduction reaction using a reducing agent like sodium borohydride (NaBH4) to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and cost-effectiveness, with considerations for safety and environmental impact. Continuous flow reactors and advanced catalytic systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4,5-Dichloro-2-methylphenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: 4,5-Dichloro-2-methylbenzoic acid or 4,5-Dichloro-2-methylbenzaldehyde.

    Reduction: 4,5-Dichloro-2-methylbenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4,5-Dichloro-2-methylphenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4,5-Dichloro-2-methylphenyl)methanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact mechanism can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4,5-Dichloro-2-fluoro-3-methylphenyl)methanol
  • 2,4-Dichloro-5-methylphenol
  • 2’,4’-Dichloro-2-hydroxy-5-methylbenzophenone

Uniqueness

(4,5-Dichloro-2-methylphenyl)methanol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C8H8Cl2O

Molecular Weight

191.05 g/mol

IUPAC Name

(4,5-dichloro-2-methylphenyl)methanol

InChI

InChI=1S/C8H8Cl2O/c1-5-2-7(9)8(10)3-6(5)4-11/h2-3,11H,4H2,1H3

InChI Key

FJHBRMNFPCGBLV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1CO)Cl)Cl

Origin of Product

United States

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